molecular formula C12H10N6O2 B13116129 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide CAS No. 88373-90-4

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B13116129
CAS No.: 88373-90-4
M. Wt: 270.25 g/mol
InChI Key: LLTLRFTVPCHVOJ-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazolopyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield various amine derivatives.

Scientific Research Applications

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the heterodimerization of the PA-PB1 subunits of the influenza virus RNA polymerase . This inhibition prevents the replication of the viral RNA, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific viral enzymes and its potential use in OLEDs highlight its versatility compared to other similar compounds.

Properties

CAS No.

88373-90-4

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C12H10N6O2/c19-10(17-9-3-1-2-4-13-9)5-8-6-11(20)18-12(16-8)14-7-15-18/h1-4,6-7H,5H2,(H,13,17,19)(H,14,15,16)

InChI Key

LLTLRFTVPCHVOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC(=O)N3C(=N2)N=CN3

Origin of Product

United States

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